molecular formula C11H11O4P B10760082 Hydroxy(1-naphthyl)methylphosphonic acid

Hydroxy(1-naphthyl)methylphosphonic acid

Cat. No.: B10760082
M. Wt: 238.18 g/mol
InChI Key: AXIBZLYWMBUYRV-NSHDSACASA-N
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Description

DPI59, also known as [(S)-Hydroxy (1-naphthyl)methyl]phosphonic acid, is an organic compound belonging to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. DPI59 has a molecular formula of C₁₁H₁₁O₄P and a molecular weight of 238.1764 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPI59 typically involves the reaction of naphthalene derivatives with phosphonic acid. One common method is the reaction of 1-naphthaldehyde with diethyl phosphite in the presence of a base, followed by hydrolysis to yield DPI59. The reaction conditions often include:

    Solvent: Tetrahydrofuran or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of DPI59 may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Purification: Crystallization or column chromatography

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions: DPI59 undergoes various chemical reactions, including:

    Oxidation: DPI59 can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert DPI59 to its corresponding alcohol derivatives.

    Substitution: DPI59 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phosphonic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted phosphonic acid derivatives

Scientific Research Applications

DPI59 has a wide range of applications in scientific research, including:

Mechanism of Action

DPI59 exerts its effects by interacting with specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src. This interaction can inhibit the activity of the enzyme, leading to downstream effects on cellular signaling pathways. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .

Comparison with Similar Compounds

  • [(S)-Hydroxy (naphthalen-1-yl)methyl]phosphonic acid
  • Phosphonic acid derivatives

Comparison: DPI59 is unique due to its specific naphthalene moiety and phosphonic acid group, which confer distinct chemical and biological properties. Compared to other similar compounds, DPI59 has shown selective inhibition of certain enzymes, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C11H11O4P

Molecular Weight

238.18 g/mol

IUPAC Name

[(S)-hydroxy(naphthalen-1-yl)methyl]phosphonic acid

InChI

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12H,(H2,13,14,15)/t11-/m0/s1

InChI Key

AXIBZLYWMBUYRV-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](O)P(=O)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(O)P(=O)(O)O

Origin of Product

United States

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